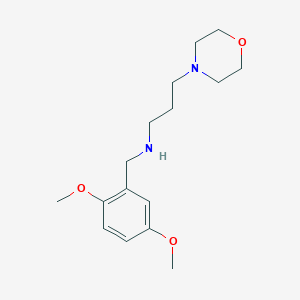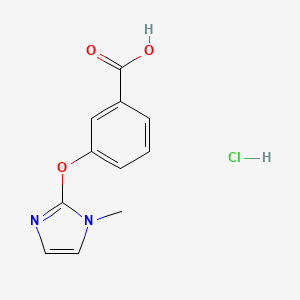
1,1-Difluoro-4-isocyanatocyclohexane
概要
説明
1,1-Difluoro-4-isocyanatocyclohexane is a chemical compound with the molecular formula C7H9F2NO and a molecular weight of 161.15 g/mol . It is characterized by the presence of two fluorine atoms and an isocyanate group attached to a cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Difluoro-4-isocyanatocyclohexane can be synthesized through several methods. One common approach involves the fluorination of cyclohexane derivatives. For instance, the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) can convert alcohols to alkyl fluorides, which can then be further reacted to form difluoro compounds . Another method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to yield 1,1-difluoromethyl alkanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using reagents like Deoxo-Fluor or similar fluorinating agents. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1-Difluoro-4-isocyanatocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, reactions with amines yield ureas, while reactions with alcohols can produce carbamates.
科学的研究の応用
1,1-Difluoro-4-isocyanatocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1-difluoro-4-isocyanatocyclohexane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of various derivatives. The fluorine atoms in the compound can influence its reactivity and stability, making it a valuable intermediate in synthetic chemistry.
類似化合物との比較
Similar Compounds
1,1-Difluorocyclohexane: Lacks the isocyanate group, making it less reactive in certain nucleophilic addition reactions.
4-Isocyanatocyclohexane: Lacks the fluorine atoms, which can affect its reactivity and stability.
1,1-Difluoro-2-isocyanatocyclohexane: Similar structure but with the isocyanate group in a different position, leading to different reactivity patterns.
Uniqueness
1,1-Difluoro-4-isocyanatocyclohexane is unique due to the presence of both fluorine atoms and an isocyanate group on the cyclohexane ring. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound in various chemical and industrial applications.
特性
IUPAC Name |
1,1-difluoro-4-isocyanatocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO/c8-7(9)3-1-6(2-4-7)10-5-11/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMOKMVFVOULFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N=C=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246210-02-5 | |
| Record name | 1,1-difluoro-4-isocyanatocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2955771.png)


![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)

![N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N'-(3-methylbutyl)ethanediamide](/img/structure/B2955782.png)

![N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2955785.png)
![4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2955787.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)

![1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2955790.png)

